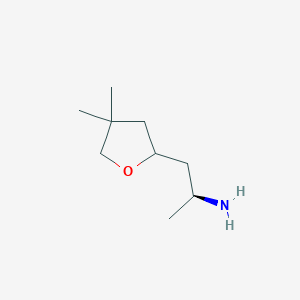
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine, also known as DMOP or 4,4-Dimethyloxazolidine-2-ylidene-2-propanamine, is a chiral amine that has gained attention in the scientific community due to its potential applications in drug discovery and synthesis.
Mécanisme D'action
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It can also act as a ligand in catalysis by coordinating with metal ions to facilitate chemical reactions. In drug discovery, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be used as a building block to create new compounds with potential therapeutic properties.
Biochemical and Physiological Effects:
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antiviral properties. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has also been shown to enhance the activity of certain enzymes, which could potentially be used in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is its high enantiomeric purity, which makes it a useful chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and has low toxicity, making it a safe and practical choice for use in lab experiments. However, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research. One area of interest is the development of new drugs using (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine as a building block. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine could also be used in the development of new catalytic reactions and as a chiral auxiliary in the synthesis of complex molecules. Further research is needed to fully understand the biochemical and physiological effects of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine and its potential applications in drug discovery and synthesis.
In conclusion, (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is a chiral amine with potential applications in drug discovery and synthesis. Its high enantiomeric purity, low toxicity, and range of biochemical and physiological effects make it a useful tool in lab experiments. Further research is needed to fully explore the potential of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine and its future directions.
Méthodes De Synthèse
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be synthesized through the reaction of 4,4-dimethyloxazolidine with chloroacetone in the presence of a base catalyst. The resulting product is then reduced using lithium aluminum hydride to yield (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine. This synthesis method has been optimized to produce high yields of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine with high enantiomeric purity.
Applications De Recherche Scientifique
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been used in various scientific studies and applications. It has been utilized as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in drug discovery. (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has also been shown to have potential applications in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.
Propriétés
IUPAC Name |
(2S)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFXCMZPVGYSLE-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
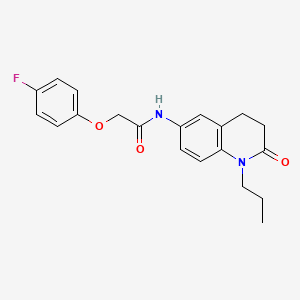
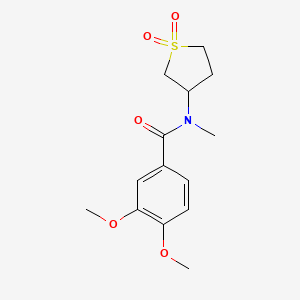
![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)

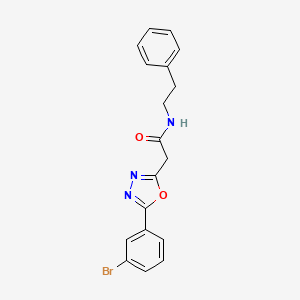
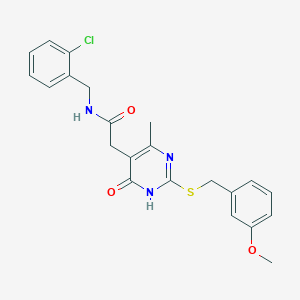
![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)


![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B2943677.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)